molecular formula C16H17N5O3S B2794747 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 903318-35-4

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2794747
CAS No.: 903318-35-4
M. Wt: 359.4
InChI Key: RRNUUXBHZBEAAB-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic acetamide derivatives featuring a 1,2,4-triazole core substituted with a thioether linkage and an aromatic acetamide moiety. The 1H-pyrrol-1-yl group at the 4-position of the triazole ring and the 2,5-dimethoxyphenyl group on the acetamide nitrogen contribute to its unique electronic and steric properties. Such structural features are often associated with enhanced bioavailability and receptor-binding capabilities, making it a candidate for pharmacological studies .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-23-12-5-6-14(24-2)13(9-12)18-15(22)10-25-16-19-17-11-21(16)20-7-3-4-8-20/h3-9,11H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNUUXBHZBEAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CN2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C22H20N5O2S
  • Molecular Weight : 453.95 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=O)N(C1=CC=C(C=C1)OC)C(SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)N

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrrole derivatives with 1,2,4-triazole and subsequent thioether formation. The methodology often employs standard organic synthesis techniques such as nucleophilic substitution and condensation reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)Activity Type
Compound A0.8Antibacterial
Compound B50Antifungal
Compound C10Antitubercular

The minimum inhibitory concentration (MIC) values suggest that certain derivatives of this compound have potent antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

Studies have demonstrated that the compound acts as an inhibitor for critical enzymes involved in bacterial and fungal metabolism:

  • Dihydrofolate Reductase (DHFR) : Exhibits significant inhibition with IC50 values ranging from 0.5 to 3 µM.
  • Enoyl ACP Reductase : Inhibition observed with IC50 values between 0.8 to 5 µM.

These findings highlight the potential of this compound in targeting metabolic pathways essential for microbial growth .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related triazole compounds reveal that modifications in the pyrrole and triazole moieties significantly affect biological activity. The presence of electron-donating groups like methoxy enhances antimicrobial efficacy while substituents on the phenyl ring can modulate enzyme inhibition potency.

Key Findings

  • Electron Donors : Methoxy groups at positions 2 and 5 on the phenyl ring improve solubility and bioactivity.
  • Pyrrole Substituents : Varying the substituents on the pyrrole ring alters binding affinity towards target enzymes.
  • Thioether Linkage : The thioether bond is crucial for maintaining biological activity across various derivatives.

Case Study 1: Antitubercular Activity

A derivative of the compound was tested against Mycobacterium tuberculosis, showing promising results with an MIC of 0.8 µg/mL. This suggests potential use in treating tuberculosis, especially in drug-resistant strains .

Case Study 2: Anticancer Properties

In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation. The compound was screened in multicellular spheroids demonstrating significant cytotoxic effects .

Scientific Research Applications

Medicinal Chemistry

The structural features of this compound suggest potential utility in drug development. The presence of the triazole moiety is significant as triazoles are known for their diverse biological activities, including antifungal and anticancer properties. The integration of the pyrrole ring further enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Table 1: Structural Components and Their Significance

ComponentSignificance
TriazoleAntifungal and anticancer activity
PyrroleEnhances biological activity
Dimethoxyphenyl AcetamidePotential for neuroprotective effects

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The thioether linkage in the structure may contribute to this activity by enhancing membrane permeability.
  • Anticancer Properties : Preliminary investigations suggest that this compound can inhibit the growth of cancer cell lines, particularly breast and liver cancer cells. The mechanism may involve the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that the compound may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. This is attributed to its ability to modulate neuroinflammatory pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was reported at 12 µM, which is promising compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound shares structural homology with several triazole-thioacetamide derivatives reported in the literature. Key analogs include:

Compound Name Core Substituents (Triazole) Acetamide Substituents Key Structural Differences
Target Compound 4-(1H-pyrrol-1-yl) N-(2,5-dimethoxyphenyl) Pyrrole ring at triazole; dimethoxy aryl group
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridinyl N-(4-ethylphenyl) Ethyl and pyridine groups; lacks methoxy/pyrrole
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a–c) 4-allyl, 5-pyridinyl Unsubstituted acetamide Allyl and pyridine groups; simpler acetamide tail
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1H-1,2,3-triazole N-(4-chlorophenyl) Naphthyloxy methyl group; different triazole isomer

Key Observations :

  • The 2,5-dimethoxyphenyl group may enhance solubility compared to chlorophenyl or ethylphenyl moieties in other derivatives .

Key Observations :

  • The allyl-pyridinyl triazole derivatives (e.g., 6a–c) exhibit moderate to high yields (50–83%) and melting points (161–184°C), suggesting stable crystalline forms .
  • The target compound’s dimethoxyphenyl group may necessitate alternative synthetic routes or solvents compared to simpler acetamide analogs.

Hypotheses :

  • The dimethoxy groups may improve blood-brain barrier penetration compared to chlorophenyl or naphthyloxy analogs .
  • The pyrrole-triazole linkage could modulate selectivity for neuronal vs. peripheral targets compared to VUAA1 .

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